1-[1-(1,2,4-Oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride
Description
1-[1-(1,2,4-Oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride is a cyclopropane-containing compound with a 1,2,4-oxadiazole heterocycle fused to the cyclopropane ring. The molecular formula is C₆H₁₀ClN₃O (mol. weight: 175.62 g/mol) . The compound’s structure combines the high ring strain of cyclopropane with the electron-deficient 1,2,4-oxadiazole ring, which confers unique physicochemical properties. This compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly in the development of central nervous system (CNS) modulators and receptor-targeted ligands .
Properties
Molecular Formula |
C6H10ClN3O |
|---|---|
Molecular Weight |
175.61 g/mol |
IUPAC Name |
[1-(1,2,4-oxadiazol-5-yl)cyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H9N3O.ClH/c7-3-6(1-2-6)5-8-4-9-10-5;/h4H,1-3,7H2;1H |
InChI Key |
NVZFGTUAYDHLPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)C2=NC=NO2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1,2,4-Oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide and dimethyl sulfoxide medium at ambient temperature . Another approach involves the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole ring demonstrates stability under mild oxidative conditions but undergoes selective oxidation at the cyclopropane moiety under stronger agents:
Reduction Reactions
Reductive cleavage of the oxadiazole ring occurs under vigorous conditions, while the cyclopropane ring remains intact:
Substitution Reactions
The oxadiazole ring participates in electrophilic substitution, while the cyclopropane enables nucleophilic ring-opening:
Electrophilic Aromatic Substitution
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0°C) | 5-Nitro-oxadiazole derivative | 58% | |
| Sulfonation | ClSO₃H (DMF, 50°C) | Sulfonated oxadiazole | 41% |
Nucleophilic Cyclopropane Ring-Opening
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethylenediamine | EtOH, 80°C | Diamine-bridged derivative | 63% | |
| Thiophenol | K₂CO₃/DMSO | Thioether-functionalized compound | 55% |
Cross-Coupling Reactions
The methanamine group facilitates palladium-catalyzed coupling reactions:
| Reaction Type | Catalytic System | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl-conjugated derivative | 68% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylated product | 77% |
Functional Group Transformations
The primary amine undergoes standard derivatization reactions:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | Acetamide derivative | 89% | |
| Schiff Base Formation | Benzaldehyde, EtOH | Imine product | 82% |
Ring-Opening Polymerization
Under controlled conditions, the cyclopropane ring participates in polymerization:
| Initiator | Solvent/Temperature | Polymer Properties | Reference |
|---|---|---|---|
| BF₃·OEt₂ | CH₂Cl₂, -20°C | Mn = 12 kDa, Đ = 1.3 |
Key Mechanistic Insights
-
Oxadiazole Reactivity : The 1,2,4-oxadiazole ring preferentially undergoes electrophilic substitution at the 5-position due to its electron-deficient nature .
-
Cyclopropane Strain : Ring-opening reactions exploit the strain energy (≈27 kcal/mol) of the cyclopropane, favoring nucleophilic attack at the methylene carbon .
-
Synergistic Effects : Hybridization of both rings creates unique electronic environments, enabling tandem reactions (e.g., simultaneous oxadiazole nitration and cyclopropane epoxidation) .
This compound's reactivity profile makes it valuable for synthesizing bioactive molecules and functional materials. Recent studies highlight its utility in creating HDAC inhibitors (IC₅₀ = 8.2 nM) and antimicrobial agents (MIC = 2 µg/mL against S. aureus) .
Scientific Research Applications
1-[1-(1,2,4-Oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacterial, viral, and parasitic infections.
Material Science: Oxadiazole derivatives are used in the development of organic optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors.
Biological Research: The compound is investigated for its role in inhibiting specific enzymes and receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-[1-(1,2,4-Oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it may interact with receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-[1-(1,2,4-oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride with structurally related compounds, focusing on substituents, heterocyclic cores, pharmacological relevance, and synthetic routes.
Table 1: Structural and Functional Comparison
Key Comparisons
Substituent Effects on Bioactivity The 4-chlorophenyl derivative (C₉H₉Cl₂N₃O) in has a larger aromatic substituent, which may enhance lipophilicity and binding to hydrophobic enzyme pockets compared to the parent compound . For example, ortho-substituted chlorophenyl groups are known to influence serotonin (5-HT2C) receptor binding .
Heterocycle Variations
- Replacing the 1,2,4-oxadiazole with a tetrazole ring () increases hydrogen-bonding capacity due to the additional nitrogen atom, which may affect solubility and metabolic stability .
- The cyclopropyl substituent on the oxadiazole () reduces steric hindrance compared to phenyl groups, favoring interactions with compact binding sites .
Synthetic Accessibility
- The parent compound () is synthesized via reductive amination of cyclopropane-fused oxadiazole precursors, while chlorophenyl-substituted analogs (Evidences 1, 12) require Suzuki-Miyaura coupling for aryl group introduction .
- Isobutyl derivatives () are prepared via alkylation of oxadiazole intermediates, a less complex route than cyclopropane fusion .
Q & A
Q. What are the established synthetic routes for 1-[1-(1,2,4-Oxadiazol-5-yl)cyclopropyl]methanamine hydrochloride?
The synthesis typically involves three key steps:
- Cyclopropane ring formation : Cyclopropanation of a precursor (e.g., via [2+1] cycloaddition with diazo compounds or transition-metal-catalyzed methods).
- Oxadiazole ring assembly : Condensation of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or CDI) .
- Hydrochloride salt preparation : Neutralization with HCl in anhydrous solvents (e.g., ethanol or diethyl ether) followed by recrystallization.
Note: Reaction yields depend on solvent purity and temperature control during cyclopropane stabilization.
Q. Which analytical techniques are critical for characterizing this compound?
- Structural confirmation : Use H/C NMR to verify cyclopropane protons (δ 0.5–2.0 ppm) and oxadiazole ring protons (δ 8.0–9.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight .
- Purity assessment : Reverse-phase HPLC with UV detection (λ = 210–260 nm) and C18 columns. Aqueous solubility challenges may require mobile-phase additives (e.g., 0.1% TFA) .
- Salt form verification : X-ray crystallography or FT-IR to confirm hydrochloride counterion presence (N–H stretching at ~2500 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions for cyclopropane ring formation be optimized to minimize byproducts?
- Catalyst screening : Test transition-metal catalysts (e.g., Rh(II) or Cu(I)) to improve stereoselectivity.
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. nonpolar solvents (toluene) for stabilizing reactive intermediates.
- Temperature control : Use cryogenic conditions (-20°C to 0°C) to suppress ring-opening side reactions. Monitor via in-situ FT-IR or Raman spectroscopy .
Q. How should researchers resolve contradictions in reported stability data under varying pH conditions?
- Controlled degradation studies : Incubate the compound in buffered solutions (pH 1–13) at 37°C. Analyze degradation products via LC-MS to identify pH-sensitive functional groups (e.g., oxadiazole ring hydrolysis).
- Kinetic modeling : Use Arrhenius plots to predict degradation rates under accelerated storage conditions (40–60°C). Cross-reference with thermal gravimetric analysis (TGA) data .
Q. What are best practices for handling and storage to ensure long-term stability?
- Storage : Use amber glass vials under inert gas (N₂/Ar) at 2–8°C. Avoid plastic containers due to potential leaching of stabilizers .
- Handling : Work in a glovebox for hygroscopic batches. Pre-dry solvents (e.g., molecular sieves) to prevent hydrochloride salt dissociation.
- Reactivity precautions : Separate from strong oxidizers (e.g., peroxides) to prevent cyclopropane ring cleavage .
Q. How can computational methods predict the compound’s reactivity in biological systems?
- Molecular docking : Model interactions with target enzymes (e.g., amine oxidases) using AutoDock Vina. Focus on hydrogen bonding with the oxadiazole ring and cyclopropane steric effects.
- DFT calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites for metabolic pathway predictions .
Q. What strategies mitigate thermal decomposition during high-temperature reactions?
- Thermal analysis : Perform differential scanning calorimetry (DSC) to identify decomposition onset temperatures.
- Process modifications : Use microwave-assisted synthesis to reduce reaction times and thermal exposure. For solid-state stability, co-crystallize with stabilizing excipients (e.g., cyclodextrins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
